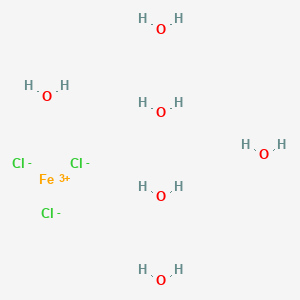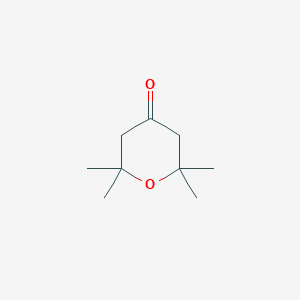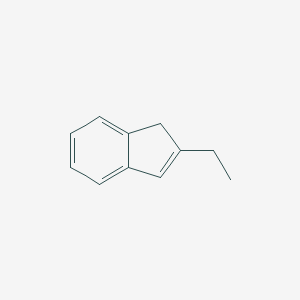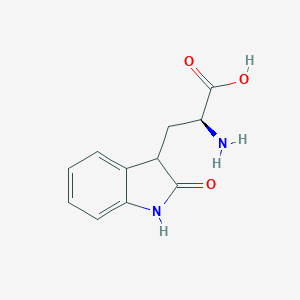
beta-3-Oxindolylalanine
Vue d'ensemble
Description
Beta-3-Oxindolylalanine, also known as hydroxytryptophan, is a compound that has been studied for its spectroscopic and chromatographic properties . It is the main intermediate in tryptophan degradation occurring in acid hydrolysis of protein .
Synthesis Analysis
The synthesis of beta-3-Oxindolylalanine has been described in a study by Cornforth et al., where they synthesized DL-beta-3-oxindolylalanine (DL-hydroxytryptophan) .Molecular Structure Analysis
The molecular formula of beta-3-Oxindolylalanine is C11H12N2O3, and it has a molecular weight of 220.22500 . The structure includes an indolinone group, which is a type of oxindole .Chemical Reactions Analysis
Beta-3-Oxindolylalanine is the main intermediate in tryptophan degradation during the acid hydrolysis of protein . More detailed information about its chemical reactions could not be found in the available resources.Physical And Chemical Properties Analysis
Beta-3-Oxindolylalanine has a density of 1.344g/cm3 and a boiling point of 471.9ºC at 760 mmHg . Its exact mass is 220.08500, and it has a LogP value of 1.30970 .Applications De Recherche Scientifique
Metabolic Pathways in Plants
Research has identified metabolites related to indole-3-acetic acid (IAA) in Arabidopsis thaliana, highlighting the complexity of metabolic pathways in plants. Oxidative IAA metabolites, including compounds like OxIAA-Glc, have been studied for their roles in plant growth and development processes (Kai et al., 2007).
Enzyme Mechanisms
The mechanism of phenylalanine aminomutase, an enzyme involved in the biosynthesis of certain amino acids including beta-phenylalanine, has been elucidated. This understanding is crucial for the study of biochemical pathways and the development of biotechnological applications (Mutatu et al., 2007).
Biochemical Properties and Drug Biosynthesis
Beta-methylphenylalanine, a non-proteogenic unnatural amino acid, has been studied for its biochemical properties and potential applications in drug biosynthesis, as seen in studies related to Taxol, an anticancer drug (Walker et al., 2004).
Therapeutic Applications
The anti-arthritic activity of beta-methylphenylalanine has been explored in experimental studies. Understanding the mechanisms underlying its effects can contribute to the development of new therapeutic strategies for chronic disorders like arthritis (Ren et al., 2019).
Enzyme Structure and Function
The study of the crystal structure of a beta-phenylalanine aminotransferase from Variovorax paradoxus sheds light on enzyme structure and function. This knowledge is essential for the development of enzymes with specific properties for industrial applications (Crismaru et al., 2012).
Enzyme Purification and Cloning
Efforts in purifying and cloning phenylalanine aminomutase, involved in the biosynthesis of important compounds like Taxol, are crucial for understanding enzyme functions and for potential biotechnological applications (Steele et al., 2005).
Radical Initiation in Biochemical Reactions
The study of ribonucleotide reductase from Chlamydia trachomatis has revealed unique aspects of radical initiation in biochemical reactions, which can inform the design of novel biochemical processes (Jiang et al., 2008).
Propriétés
IUPAC Name |
(2S)-2-amino-3-(2-oxo-1,3-dihydroindol-3-yl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O3/c12-8(11(15)16)5-7-6-3-1-2-4-9(6)13-10(7)14/h1-4,7-8H,5,12H2,(H,13,14)(H,15,16)/t7?,8-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFJCKRJKEWLPTL-MQWKRIRWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C(=O)N2)CC(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(C(=O)N2)C[C@@H](C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
beta-3-Oxindolylalanine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



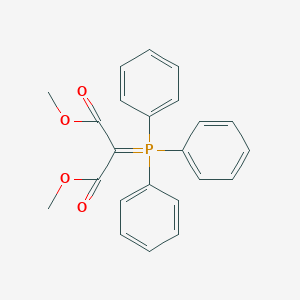
![(4a,6a-dimethyltetrahydro-2H-1,4-dioxa-6b-azacyclopenta[cd]pentalen-2a(3H)-yl)methanol](/img/structure/B105576.png)

![Pyrido[3,2-d]pyrimidine-2,4-diol](/img/structure/B105581.png)
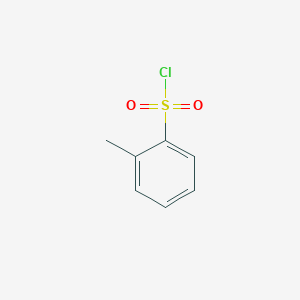
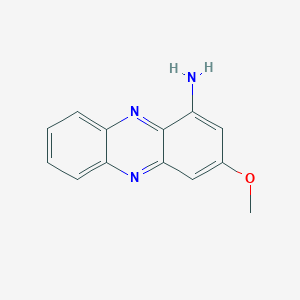
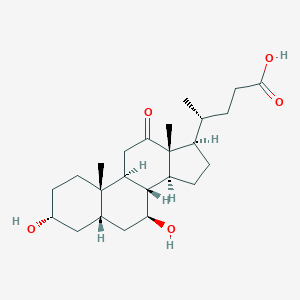
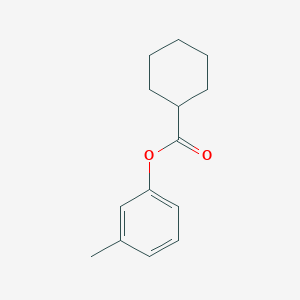
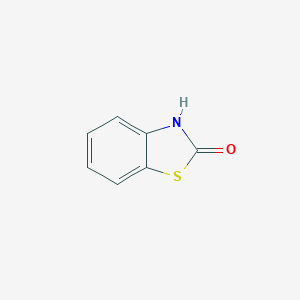
![Trisodium 8-[[3-[(3-aminobenzoyl)amino]-4-methylbenzoyl]amino]naphthalene-1,3,5-trisulphonate](/img/structure/B105605.png)
![4-bromo-1H-pyrrolo[2,3-b]pyridine](/img/structure/B105606.png)
